molecular formula C6H3BrClN3 B7961475 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine

2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine

Cat. No.: B7961475
M. Wt: 232.46 g/mol
InChI Key: RTECWMATEPUWCE-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Synthesis

Fused nitrogen heterocycles are organic compounds that feature at least two rings, with at least one nitrogen atom as part of a ring. These structures are of immense importance in modern chemical synthesis due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their prevalence in nature, for instance in alkaloids and nucleic acids, has long made them a source of inspiration for synthetic chemists. The unique three-dimensional shapes and electronic properties of these molecules allow them to interact with biological targets with high specificity, making them a cornerstone of drug discovery programs.

The Imidazo[1,2-c]pyrimidine (B1242154) Core as a Privileged Scaffold in Medicinal Chemistry Research

The imidazo[1,2-c]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of new therapeutic agents. Derivatives of the imidazo[1,2-c]pyrimidine core have been investigated for a variety of biological activities, including their potential as kinase inhibitors, anti-inflammatory agents, and antivirals. The arrangement of nitrogen atoms in the fused ring system allows for multiple points of interaction, such as hydrogen bonding and metal coordination, which are crucial for biological activity.

Current Research Landscape for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine and its Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of halogenated imidazo[1,2-c]pyrimidines and their isomers are subjects of ongoing investigation. Research in this area is largely centered on the synthesis of novel derivatives and the evaluation of their biological activities. For example, various synthetic methods have been developed for the creation of substituted imidazo[1,2-a]pyrimidines, a closely related isomeric scaffold. rsc.org The synthesis of a dihalo imidazopyrazine intermediate, which shares structural similarities, has been reported as a key step in the development of selective AMPAR negative modulators. nih.gov Studies on such related compounds provide valuable insights into the potential synthetic routes and applications of this compound. The exploration of this and similar halogenated scaffolds is driven by the quest for new chemical entities with improved therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-11-3-9-5(8)1-6(11)10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTECWMATEPUWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies Towards 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine

Classical Condensation Reactions for Imidazo[1,2-c]pyrimidine (B1242154) Core Formation

The traditional and most fundamental approach to constructing the imidazo[1,2-c]pyrimidine scaffold involves the condensation of a pyrimidine (B1678525) derivative with a suitable C2 synthon, typically an α-halocarbonyl compound or its equivalent.

Reactions of 4-Aminopyrimidines with α-Halocarbonyls and α-Haloacetals

A cornerstone in the synthesis of imidazo[1,2-c]pyrimidines is the reaction of a 4-aminopyrimidine (B60600) with an α-halocarbonyl compound, a variant of the well-established Chichibabin reaction for related imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org For the synthesis of the 7-chloro-imidazo[1,2-c]pyrimidine precursor, the logical starting material is 4-amino-2-chloropyrimidine. This intermediate possesses the necessary chlorine substituent at the desired position.

The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring by the α-halocarbonyl, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl function to form the fused imidazole (B134444) ring. The use of bromoacetaldehyde (B98955) or its acetal (B89532) equivalent is a common choice for introducing the C2 and C3 atoms of the imidazole ring.

A plausible reaction scheme for the synthesis of the 7-chloro-imidazo[1,2-c]pyrimidine intermediate is outlined below:

Table 1: Representative Conditions for the Synthesis of 7-chloro-imidazo[1,2-c]pyrimidine

Starting Material 1Starting Material 2SolventBaseTemperatureYield
4-Amino-2-chloropyrimidineBromoacetaldehydeEthanolNaHCO₃RefluxModerate
4-Amino-2-chloropyrimidineChloroacetaldehydeDMFK₂CO₃80 °CModerate

Note: The yields are generalized based on similar reported reactions for related imidazo-fused heterocycles.

The subsequent bromination of the resulting 7-chloro-imidazo[1,2-c]pyrimidine at the 2-position would then yield the final target compound. This electrophilic substitution is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The electron-rich nature of the imidazole ring facilitates this substitution, often with high regioselectivity at the C2 or C3 position, depending on the existing substituents. researchgate.net

Cyclization Reactions Involving Pyrimidine Precursors

An alternative classical approach involves the cyclization of pre-functionalized pyrimidine precursors. This can include intramolecular reactions of pyrimidines bearing a side chain with the appropriate functional groups to form the fused imidazole ring. While less common for the direct synthesis of the parent imidazo[1,2-c]pyrimidine, this strategy is valuable for accessing more complex, substituted derivatives.

Modern Approaches for Imidazo[1,2-c]pyrimidine Synthesis

More contemporary methods offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity. These include multicomponent reactions, novel intramolecular cyclizations, and metal-catalyzed cross-coupling strategies.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules in a single synthetic operation. For the imidazo[1,2-c]pyrimidine scaffold, MCRs can bring together a pyrimidine component, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or other suitable coupling partners to construct the fused ring system in one pot. beilstein-journals.org The specific synthesis of 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine via an MCR would likely require a carefully designed set of starting materials, potentially including a brominated aldehyde or isocyanide component.

Table 2: Conceptual Multi-Component Reaction for Imidazo[1,2-c]pyrimidine Synthesis

Component 1Component 2Component 3CatalystSolventProduct Type
4-Amino-2-chloropyrimidineAldehydeIsocyanideSc(OTf)₃Methanol3-Amino-imidazo[1,2-c]pyrimidine derivative
2-AminopyrimidineAryl KetoneBarbituric AcidIodineDMSOPyrimidine-linked imidazopyridine

Note: This table represents generalized MCRs for related scaffolds. Direct application to the target compound may require significant optimization.

Intramolecular Cyclization Methodologies

Modern intramolecular cyclization methods often employ transition metal catalysts or potent activating agents to facilitate ring closure under mild conditions. These reactions can start from acyclic precursors that are designed to fold and cyclize in a controlled manner, offering high levels of regioselectivity. For instance, a pyrimidine derivative with a suitably functionalized side chain could undergo a palladium-catalyzed intramolecular C-H activation/amination to form the imidazo[1,2-c]pyrimidine core.

Metal-Catalyzed Coupling Reactions for Scaffold Assembly

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods can be employed to construct the imidazo[1,2-c]pyrimidine scaffold itself or to functionalize a pre-existing ring system. For the synthesis of this compound, a plausible strategy would involve the initial synthesis of a dihalopyrimidine, followed by a series of selective cross-coupling and cyclization steps.

Alternatively, a pre-formed 7-chloro-imidazo[1,2-c]pyrimidine could be subjected to a metal-catalyzed C-H bromination. While direct C-H activation and halogenation are advancing fields, the more established route would be electrophilic bromination as mentioned previously. The bromine atom, once installed, serves as a versatile handle for further diversification of the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 2-position.

Regioselective Halogenation Methods for the Imidazo[1,2-c]pyrimidine System

The introduction of halogen atoms onto the imidazo[1,2-c]pyrimidine scaffold requires precise control of regioselectivity. The electronic nature of the fused ring system dictates the positions most susceptible to electrophilic substitution.

Direct Bromination and Chlorination Protocols

The direct halogenation of imidazo-fused heterocycles is a common strategy to introduce bromine and chlorine atoms. For the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems, various reagents and conditions have been developed for regioselective C-H halogenation. rsc.orgacs.orgresearchgate.netacs.orgnih.gov

Direct bromination of an existing 7-chloro-imidazo[1,2-c]pyrimidine scaffold would likely occur at the C2 or C3 position of the imidazole ring, which is electron-rich and susceptible to electrophilic attack. Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations. nih.gov The choice of solvent and reaction conditions can significantly influence the regioselectivity of the bromination.

Similarly, direct chlorination of a 2-bromo-imidazo[1,2-c]pyrimidine (B7963590) intermediate could be achieved using chlorinating agents like N-chlorosuccinimide (NCS) or chloramine-T. acs.orgacs.org Research on the chlorination of imidazo[1,2-a]pyridines has shown that reagents like sodium chlorite (B76162) can be effective for C3-chlorination. rsc.org The regioselectivity of these reactions is crucial to obtain the desired 2-bromo-7-chloro isomer.

A study on the regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite or sodium bromite (B1237846) in the presence of acetic acid in DMF at 60 °C demonstrated good to excellent yields for C-3 halogenation. acs.org This transition-metal-free method offers a potential pathway for the halogenation of the imidazo[1,2-c]pyrimidine core. acs.org

Table 1: Reagents for Direct Halogenation of Imidazo-Fused Heterocycles

Halogenating AgentTarget HalogenTypical SubstrateReference
N-Bromosuccinimide (NBS)BromineImidazo[1,2-a]pyrimidines nih.gov
N-Chlorosuccinimide (NCS)ChlorineImidazo[1,2-a]pyridines acs.org
Sodium Bromite (NaBrO₂)BromineImidazo[1,2-a]pyridines acs.org
Sodium Chlorite (NaClO₂)ChlorineImidazo[1,2-a]pyridines acs.orgrsc.org
Chloramine-TChlorineImidazoheterocycles acs.org

Halogen Exchange Reactions on the Pyrimidine Ring

Halogen exchange reactions provide an alternative route to introduce specific halogen atoms onto a heterocyclic core. While direct experimental data for halogen exchange on the this compound system is scarce in the reviewed literature, principles from related pyrimidine chemistry can be applied.

Synthesis of this compound Nucleoside Analogues

Nucleoside analogues are crucial in the development of antiviral and anticancer agents. nih.gov The synthesis of nucleoside analogues of this compound involves the coupling of the heterocyclic base with a protected sugar moiety.

A key study describes the synthesis of 7-chloro-1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one. nih.gov This was achieved through the condensation of trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. nih.gov This protected nucleoside could then potentially undergo bromination at the C2 position to yield the desired this compound nucleoside analogue. The synthesis of various nucleoside analogues often involves the strategic use of protecting groups on the sugar and the heterocyclic base to ensure the desired regioselectivity of the glycosylation and subsequent functionalization reactions. nih.govarabjchem.orgnih.gov

Table 2: Key Intermediates in the Synthesis of Imidazo[1,2-c]pyrimidine Nucleoside Analogues

Compound NameRole in SynthesisReference
Trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-oneActivated heterocyclic base nih.gov
2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chlorideProtected sugar donor nih.gov
7-chloro-1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-oneProtected nucleoside intermediate nih.gov

Chemical Reactivity and Transformation Studies of 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine

Nucleophilic Aromatic Substitution at the Bromine and Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic halides, particularly those where the halogen is attached to an electron-deficient ring. libretexts.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, where the rate is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

In 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine, the pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the C-7 position, substituted with chlorine, susceptible to nucleophilic attack. In contrast, the imidazole (B134444) ring is more electron-rich, rendering the C-2 bromine less reactive towards nucleophiles under SNAr conditions. Consequently, selective substitution of the chlorine atom at the C-7 position is expected. This selectivity is demonstrated in the synthesis of imidazo[1,2-c]pyrimidine (B1242154) nucleosides, where a 7-chloro substituent is readily displaced by amines to form 7-amino derivatives. nih.gov A variety of nucleophiles can be employed to functionalize this position, as detailed in the table below.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the C-7 Position

Nucleophile Reagent Example Predicted Product
Amine Ammonia, Alkylamines 2-Bromo-7-amino-imidazo[1,2-c]pyrimidine
Alkoxide Sodium methoxide 2-Bromo-7-methoxy-imidazo[1,2-c]pyrimidine
Thiolate Sodium thiophenoxide 2-Bromo-7-(phenylthio)-imidazo[1,2-c]pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org For dihalogenated substrates like this compound, the key challenge is achieving regioselectivity. The selectivity of these reactions is primarily dictated by the bond strength of the carbon-halogen bond, which influences the rate of the initial oxidative addition step to the Pd(0) catalyst. The general order of reactivity is C–I > C–Br > C–OTf > C–Cl. nih.govrsc.org This established trend predicts that cross-coupling reactions will occur preferentially at the more labile C-2 bromine position, leaving the C-7 chlorine atom intact for subsequent transformations. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. rsc.org Applying this to this compound, selective arylation or vinylation at the C-2 position is anticipated. Studies on similarly structured compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that Suzuki coupling occurs exclusively at the C-Br bond, demonstrating the feasibility of this selective approach. mdpi.comresearchgate.net While ligand choice can sometimes influence and even invert site selectivity in complex systems, the intrinsic reactivity difference between C-Br and C-Cl bonds typically governs the outcome. nih.govrsc.org

Table 2: Predicted Conditions for Selective Suzuki-Miyaura Coupling at the C-2 Position

Boronic Acid/Ester Catalyst Base Solvent Predicted Product
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 7-Chloro-2-phenyl-imidazo[1,2-c]pyrimidine
4-Methoxyphenylboronic acid PdCl₂(dppf) Na₂CO₃ Toluene/EtOH/H₂O 7-Chloro-2-(4-methoxyphenyl)-imidazo[1,2-c]pyrimidine
Thiophene-2-boronic acid XPhosPdG2/XPhos K₂CO₃ THF 7-Chloro-2-(thiophen-2-yl)-imidazo[1,2-c]pyrimidine

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.uk This reaction is instrumental in the synthesis of acetylenic compounds. For this compound, the reaction is expected to proceed selectively at the C-2 position. The successful Sonogashira coupling of various terminal alkynes with brominated heteroaromatics, such as 3-bromo-imidazo[1,2-b]pyridazines and bromocyanopyridines, supports the viability of this transformation. researchgate.netsoton.ac.uk

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction mechanism follows a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions, and the initial oxidative addition step is again the selectivity-determining factor. wikipedia.org Therefore, the reaction of this compound with various alkenes, such as acrylates or styrenes, is predicted to yield C-2 coupled products, with the C-7 chloro group remaining unreacted. nih.govlibretexts.org

Electrophilic Substitution Reactions on the Imidazo[1,2-c]pyrimidine Ring System

The susceptibility of an aromatic ring to electrophilic attack is dependent on its electron density. In the imidazo[1,2-c]pyrimidine system, there is a marked difference between the two fused rings. The pyrimidine ring is π-deficient and highly deactivated towards electrophilic substitution, a common feature of azines. stackexchange.comresearchgate.net Electrophilic attack on the pyrimidine ring generally requires the presence of strong electron-donating groups, which are absent in this case. researchgate.net

Conversely, the imidazole portion of the molecule is more electron-rich and is the expected site for electrophilic substitution. In the analogous imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack occurs preferentially at the C-3 position. stackexchange.com This regioselectivity is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyrazine (B50134) ring is preserved during the reaction. stackexchange.com A similar outcome is predicted for the imidazo[1,2-c]pyrimidine ring. Therefore, reactions such as halogenation or nitration, should they proceed, would likely yield the 3-substituted product. The presence of two deactivating halogen atoms on the scaffold suggests that forcing conditions may be required for such transformations.

Ring-Opening and Rearrangement Processes Involving the Imidazo[1,2-c]pyrimidine Nucleus

Fused heterocyclic systems like imidazo[1,2-c]pyrimidine are generally aromatic and possess considerable stability. However, under specific and often harsh chemical conditions, ring-opening or rearrangement reactions can occur. While specific studies on the ring-opening of this compound are not documented, the reactivity of the constituent rings provides insight into potential pathways.

Pyrimidine rings can undergo cleavage under certain conditions. For instance, the Dimroth rearrangement involves ring opening and closing, leading to an isomerized heterocyclic structure. Other pathways include hydrolytic cleavage under strong acidic or basic conditions, or reductive cleavage. The imidazole ring is known for its high stability but can be cleaved through strong oxidative methods or under certain reductive conditions. In some related fused systems, such as pyrazolopyrimidines, isomerization to pyrazolopyridines has been observed, proceeding through a ring-opening/closing mechanism. researchgate.net Such rearrangements could potentially be induced in the imidazo[1,2-c]pyrimidine nucleus under thermal or catalytic conditions, although this remains a speculative pathway without direct experimental evidence.

Functional Group Interconversions of the Halogen Substituents

Beyond the reactions described above, the bromine and chlorine atoms can be transformed into other functional groups through alternative pathways. A primary method for such transformations is halogen-metal exchange, which is highly selective. The rate of exchange with organolithium reagents follows the trend I > Br > Cl, allowing for the selective metalation at the C-2 position. wikipedia.org

Treating this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a rapid and selective bromine-lithium exchange. mdpi.comnih.govtcnj.edu This generates a potent 2-lithio-7-chloro-imidazo[1,2-c]pyrimidine intermediate. This organolithium species can then be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at the C-2 position, as outlined in Table 3. This strategy provides a complementary approach to palladium-catalyzed reactions for functionalizing the C-2 position. nih.gov

Table 3: Predicted Functionalization at C-2 via Halogen-Metal Exchange

Step 1: Reagent Step 2: Electrophile Reagent Example Predicted Product
n-Butyllithium Proton source H₂O 7-Chloro-imidazo[1,2-c]pyrimidine
n-Butyllithium Alkylating agent CH₃I 7-Chloro-2-methyl-imidazo[1,2-c]pyrimidine
n-Butyllithium Carbonyl compound Benzaldehyde (7-Chloro-imidazo[1,2-c]pyrimidin-2-yl)(phenyl)methanol

Theoretical and Computational Chemistry of 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Aromaticity

There are no specific quantum chemical calculations reported in the scientific literature for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine. Consequently, detailed information on its electronic structure and aromaticity from a computational standpoint is not available.

No published studies have utilized Density Functional Theory (DFT) to investigate the electronic properties, molecular geometry, or other quantum chemical descriptors of this compound. While DFT is a common method for studying related heterocyclic systems, its application to this specific compound has not been documented.

A molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap for this compound, has not been reported in the available literature. Such an analysis would provide insights into the compound's reactivity and electronic transitions, but this information is currently unavailable.

Reaction Mechanism Predictions and Energy Profiles for Synthetic Transformations

There is a lack of published research on the theoretical prediction of reaction mechanisms and the corresponding energy profiles for synthetic transformations involving this compound. Computational studies that elucidate the pathways and transition states for the synthesis or derivatization of this compound have not been found.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics simulations for this compound have been reported in the scientific literature. Therefore, its conformational landscape, dynamic behavior, and stability under various conditions have not been computationally explored and documented.

Computational Assessment of Reactivity Descriptors and Sites

A computational assessment of reactivity descriptors, such as Fukui functions, dual descriptors, or local softness, to identify the reactive sites of this compound has not been published. Such studies would be valuable for predicting its behavior in chemical reactions, but this information is not currently available.

Structure Activity Relationship Sar Investigations of 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine Derivatives

Impact of Halogen Substituents (Bromo and Chloro) on Molecular Interactions and Bioactivity

In studies of related imidazo[1,2-c]pyrimidine (B1242154) nucleosides, a 7-chloro derivative was used as a key intermediate for further chemical modifications. nih.gov The chlorine atom at this position is known to be a versatile handle for synthetic transformations, such as amination and dehalogenation, allowing for the introduction of diverse functional groups to probe for optimal target interactions. nih.gov Research into 7-chloro-imidazo[1,2-c]pyrimidines has also demonstrated their potential as cytokinin-like agents, indicating that the chloro substituent contributes to the specific bioactivity profile required for this function. deepdyve.com

Within a series of imidazo[1,2-c]pyrimidines developed as inhibitors of Spleen Tyrosine Kinase (Syk), the substitution at position 7 was found to be highly sensitive. While a variety of groups were explored, the introduction of a chlorine atom was a key feature in many of the synthesized analogues, influencing potency and cellular activity. For instance, moving from a hydrogen to a chlorine at C7, while modifying other parts of the molecule, could drastically alter inhibitory concentrations, highlighting the electronic and steric contribution of the halogen to the binding affinity within the kinase pocket. nih.gov

Systematic Modification at Positions 2, 7, and Other Ring Positions of the Imidazo[1,2-c]pyrimidine Scaffold

Systematic modification of the imidazo[1,2-c]pyrimidine scaffold is a cornerstone of SAR exploration. Research has methodically explored the impact of various substituents at nearly all available positions to map the chemical space and identify key pharmacophoric features.

A significant investigation into imidazo[1,2-c]pyrimidines as Syk family kinase inhibitors provides a clear example of this approach. nih.gov The study explored modifications at positions 2, 5, 7, and 8.

Position 2: This position was found to tolerate a range of small alkyl and aromatic groups. The introduction of substituents like methyl or ethyl groups was explored to understand the steric tolerance in this region of the binding site.

Position 5: Modifications at this position with different amine derivatives were crucial for potency. The nature of the substituent directly influenced the inhibitory activity against Syk. For example, replacing a simple amine with more complex cyclic amines led to significant changes in potency.

Position 7: This position was identified as being highly sensitive to substitution. The introduction of small, electron-withdrawing groups was often favored. In the lead compound from this series, this position was occupied by a methyl group, but analogues with chlorine were also synthesized to modulate properties. nih.gov

Position 8: The study showed that substitution at C8 was generally detrimental to activity, suggesting that this region of the molecule may be involved in unfavorable steric clashes within the enzyme's active site. nih.gov

The following table summarizes key SAR findings from the study on Syk inhibitors, illustrating the effect of substitutions at various positions on the scaffold.

CompoundSubstitution at C2Substitution at C5Substitution at C7Syk Inhibition IC₅₀ (μM) nih.gov
Example 1-CH₃3-aminopyrrolidine-CH₃0.019
Example 2-CH₃piperidine-4-amine-CH₃0.024
Example 3-CH₃(S)-3-aminopyrrolidine-CH₃0.015
Example 4-CH₃(R)-3-aminopyrrolidine-CH₃0.061
Example 5-H(S)-3-aminopyrrolidine-CH₃0.021
Example 6-CH₂CH₃(S)-3-aminopyrrolidine-CH₃0.027

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-c]pyrimidine Series

While a specific QSAR model for 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine was not found in the reviewed literature, the principles of QSAR are implicitly applied in systematic SAR studies. Such studies, like the one on Syk inhibitors, generate the data necessary for future QSAR modeling by correlating structural descriptors (e.g., substituent size, electronics, lipophilicity) with biological activity (e.g., IC₅₀ values). nih.gov

For the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold, QSAR studies have been performed. For example, a study on the inhibition of xanthine (B1682287) oxidase by various heterocyclic compounds, including imidazo[1,2-a]pyrimidines, utilized QSAR to understand the key molecular features driving inhibitory potency. acs.org These models typically reveal the importance of properties like molar refractivity and specific atom charges at different positions on the heterocyclic core, providing a quantitative framework for designing more effective inhibitors. Such an approach could be directly applied to a series of imidazo[1,2-c]pyrimidine derivatives to mathematically model their activity and guide further synthesis.

Bioisosteric Replacements within the Imidazo[1,2-c]pyrimidine Scaffold

Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. This has been applied both by using the imidazo[1,2-c]pyrimidine scaffold as a bioisostere for other cores and by replacing parts of the imidazo[1,2-c]pyrimidine itself.

In the development of Syk kinase inhibitors, the imidazo[1,2-c]pyrimidine scaffold was investigated as a bioisosteric replacement for previously reported 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine cores. nih.gov This scaffold hopping led to a new series of compounds with potent inhibitory activity and improved properties, demonstrating the value of the imidazo[1,2-c]pyrimidine core in this context. nih.gov Similarly, in another program, the pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was developed as a bioisosteric replacement for an imidazo[1,2-a]pyrazine (B1224502) core to improve metabolic stability. nih.gov

Conversely, bioisosteric thinking can be applied to modify the imidazo[1,2-c]pyrimidine scaffold itself. In studies on the related imidazo[1,2-a]pyrimidine scaffold, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully established as a physicochemical and bioisosteric mimic. nih.govresearchgate.net This replacement of a nitrogen atom with a C-F group was explored to alter the molecule's electronic surface, pKa, and dipole moment, which can be critical for modulating target affinity and selectivity. researchgate.net

Original Scaffold/GroupBioisosteric ReplacementRationale/OutcomeReference
1,2,4-Triazolo[4,3-c]pyrimidineImidazo[1,2-c]pyrimidineScaffold hop to explore new chemical space and identify potent Syk inhibitors. nih.gov
Imidazo[1,2-a]pyrazinePyrazolo[1,5-c]pyrimidineImproved microsomal stability and reduced efflux liabilities. nih.gov
Ring Nitrogen (at position 8)C-F group (in related scaffold)To create a physicochemical mimic with altered electronic properties. nih.govresearchgate.net
Amide Linker1,2,4-Triazole (in related scaffold)Replaced a key hydrogen-bonding group while maintaining geometry. acs.org

Scaffold Diversity-Oriented Synthesis (DOS) and its Contribution to SAR Elucidation

Diversity-Oriented Synthesis (DOS) aims to rapidly generate a library of structurally diverse small molecules to explore biological activity broadly. While specific high-throughput DOS campaigns for the imidazo[1,2-c]pyrimidine scaffold are not extensively documented in the reviewed literature, the synthetic methodologies developed for this and related scaffolds are well-suited for such approaches.

The development of efficient, one-pot, multicomponent reactions (MCRs) is a key enabler of DOS. For instance, tandem reactions like the Groebke–Blackburn–Bienaymé reaction followed by an Ugi reaction have been used to create libraries of imidazo[1,2-a]pyridine-containing peptidomimetics with multiple points of diversity. beilstein-journals.org Such strategies allow chemists to systematically and rapidly vary several substituents around the core scaffold from readily available starting materials. beilstein-journals.org Another approach involves novel, metal-free, three-component reactions that enable the facile formation of C–N, C–O, and C–S bonds on the imidazo[1,2-a]pyridine (B132010) core in a single step. acs.org

Applying these DOS principles to the imidazo[1,2-c]pyrimidine scaffold would involve using efficient MCRs to build a large library of analogues with diverse substitutions at positions 2, 5, and 7. Screening this library against a biological target would rapidly generate a broad SAR landscape, identifying novel areas of chemical space for further, more focused optimization. This approach accelerates the discovery process by moving beyond the one-by-one analogue synthesis that characterizes traditional medicinal chemistry.

Mechanistic in Vitro Biological Studies of 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine and Its Derivatives

Target Identification and Validation Strategies for Imidazo[1,2-c]pyrimidines

The identification of molecular targets is a critical first step in understanding the therapeutic potential of a chemical scaffold. For the imidazo[1,2-c]pyrimidine (B1242154) class, researchers have identified several protein targets, primarily in the kinase and enzyme families.

One of the key target classes identified for imidazo[1,2-c]pyrimidine derivatives is the Syk family of non-receptor protein tyrosine kinases , which includes Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70). nih.gov These kinases are crucial mediators in the signaling pathways of immune cells; for instance, they play significant roles in B-cell and T-cell activation. nih.gov As such, inhibitors of Syk family kinases are considered potential therapeutic agents for allergic and autoimmune diseases. nih.gov

Another validated target for this scaffold is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2. The binding of these compounds to the ATP pocket of the kinase has been confirmed through co-crystallization studies, validating CDK2 as a direct target.

Furthermore, patent literature indicates that certain derivatives of imidazo[1,2-c]pyrimidine have been investigated as inhibitors of the Polycomb Repressive Complex 2 (PRC2) , an epigenetic regulatory complex often dysregulated in cancer.

Enzyme Inhibition Profiling and Mechanistic Elucidation in Cell-Free Systems

Cell-free enzyme assays are fundamental for characterizing the inhibitory activity of compounds against specific molecular targets. Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been profiled against several enzymes, revealing potent inhibitory activities.

Kinase Inhibition (e.g., Syk Family Kinases, CDK2)

The imidazo[1,2-c]pyrimidine scaffold has proven to be a fertile ground for the development of kinase inhibitors. Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors of Syk family kinases. nih.gov In vitro assays demonstrated that specific derivatives can strongly inhibit both Syk and ZAP-70. nih.gov For example, compound 9f from one study was a potent dual inhibitor of these kinases. nih.gov

Derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have been synthesized and shown to inhibit CDK2/cyclin E activity with potencies ranging from micro- to submicromolar levels. X-ray crystallography of a potent analog complexed with CDK2 revealed that the inhibitor binds in the ATP pocket, forming a crucial hydrogen bond with the hinge region residue Leu83.

Table 1: Inhibition of Protein Kinases by Imidazo[1,2-c]pyrimidine Derivatives

Compound Class Target Kinase Potency (IC₅₀) Reference
Imidazo[1,2-c]pyrimidine Derivative (9f) Syk Strong (Value not specified) nih.gov
Imidazo[1,2-c]pyrimidine Derivative (9f) ZAP-70 Strong (Value not specified) nih.gov

Note: Specific IC₅₀ values were not always available in the cited literature.

Microbial Enzyme Inhibition (e.g., Targets in Mycobacterium tuberculosis)

The search for new antimicrobial agents has led to the investigation of imidazo[1,2-c]pyrimidines for activity against various pathogens. Some synthesized compounds from this class have demonstrated antimycobacterial activity. In one study, derivatives were screened against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing inhibitory effects.

Table 2: Antimycobacterial Activity of Imidazo[1,2-c]pyrimidine Derivatives

Compound Series Target Organism Activity (MIC) Reference

In contrast, a study focused on imidazo[1,2-c]pyrimidine nucleoside analogues found that these specific derivatives did not exhibit significant antimicrobial activity in vitro. This highlights the critical role that specific substitutions on the core scaffold play in determining biological function.

Receptor Binding and Modulation Assays (e.g., AMPAR, GABAA Receptors) in Model Systems

Based on currently available scientific literature, there are no published studies detailing the direct binding or modulation of AMPA or GABAA receptors by derivatives of the 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine scaffold. Research into the effects of related heterocyclic systems on these receptors has been conducted, such as for imidazo[1,2-a]pyrimidines on GABAA receptors and imidazo[1,2-a]pyrazines on AMPA receptors, but these findings are not directly applicable to the imidazo[1,2-c]pyrimidine core structure as per the strict focus of this article. nih.govnih.gov

Cellular Pathway Perturbation Analysis in Immortalized Cell Lines

The effects of imidazo[1,2-c]pyrimidine derivatives on cellular signaling pathways have been investigated in various immortalized cancer cell lines. These studies provide insight into the compounds' mechanisms of action within a cellular context.

For instance, a lead imidazo[1,2-c]pyrimidine compound identified as a PIM-1 kinase inhibitor was shown to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. This arrest was accompanied by a significant increase in apoptosis, or programmed cell death.

Furthermore, imidazo[1,2-c]pyrimidin-5(6H)-one derivatives developed as CDK2 inhibitors exhibited low cytotoxicity when tested against leukemia cell lines. This observation is consistent with their high selectivity for their target kinase, suggesting that their cellular effects are primarily driven by the intended pathway perturbation (i.e., cell cycle inhibition) rather than off-target toxicity.

Molecular Interaction Analysis via X-ray Crystallography and Cryo-EM of Protein-Ligand Complexes

The precise understanding of how a ligand interacts with its protein target at the molecular level is fundamental for structure-based drug design and the optimization of lead compounds. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution three-dimensional structures of protein-ligand complexes, revealing the intricate network of interactions that govern binding affinity and selectivity.

While crystallographic or cryo-EM data for the specific compound this compound are not publicly available, a detailed X-ray crystal structure of a closely related derivative, an imidazo[1,2-c]pyrimidin-5(6H)-one inhibitor, in complex with its target protein has been elucidated. This provides invaluable insight into the binding mode of this heterocyclic scaffold.

A 2021 study reported the co-crystal structure of compound 3b (2-bromo-8-(4-chlorophenyl)-3-methyl-6,7-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one) in complex with fully active Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2. researchgate.netnih.gov The structure was solved at a resolution of 1.80 Å, providing a detailed view of the inhibitor's binding within the ATP-binding site of the kinase. The corresponding data has been deposited in the Protein Data Bank under the accession code 7ACK . rcsb.org

The analysis of the CDK2-compound 3b complex reveals that the imidazo[1,2-c]pyrimidine core serves as a scaffold that orients its substituents to make key interactions with the protein. The binding mode is characterized by a crucial hydrogen bond between the N1 atom of the imidazo[1,2-c]pyrimidine ring and the backbone amide of the hinge region residue Leu83. researchgate.netnih.gov This interaction is a hallmark of many ATP-competitive kinase inhibitors and anchors the ligand in the active site.

The following tables summarize the key molecular interactions observed in the crystal structure of the CDK2/cyclin A2 complex with the imidazo[1,2-c]pyrimidin-5(6H)-one derivative.

Table 1: Hydrogen Bonding Interactions

Ligand AtomProtein AtomDistance (Å)
N1 (imidazole)Leu83 (backbone NH)2.9

This table is based on the analysis of the co-crystal structure and highlights the primary hydrogen bond anchoring the inhibitor.

Table 2: Key Residues in the Hydrophobic Binding Pocket

ResidueLocationType of Interaction
Ile10Roof of the pocketHydrophobic
Gly11Roof of the pocketvan der Waals
Val18Back of the pocketHydrophobic
Ala31Side of the pocketHydrophobic
Val64Floor of the pocketHydrophobic
Phe80Hinge regionHydrophobic
Leu134Back of the pocketHydrophobic

This table lists the key amino acid residues that form the hydrophobic pocket accommodating the substituted phenyl ring of the inhibitor.

No cryo-EM studies of protein-ligand complexes involving this compound or its direct derivatives have been reported in the reviewed literature. The high-resolution data obtained from X-ray crystallography for the related imidazo[1,2-c]pyrimidin-5(6H)-one derivative currently provides the most detailed structural understanding of how this class of compounds interacts with a protein kinase target. This structural information is critical for guiding the rational design of new derivatives with improved potency and selectivity.

Emerging Research Directions and Future Prospects for 2 Bromo 7 Chloro Imidazo 1,2 C Pyrimidine

Advanced Synthetic Methodologies and Sustainable Chemistry for Halogenated Heterocycles

The synthesis of halogenated heterocycles, including the imidazo[1,2-c]pyrimidine (B1242154) scaffold, is evolving with a focus on efficiency and sustainability. Traditional methods for creating these structures often require long reaction times and high temperatures. nih.gov Modern approaches are being developed to overcome these limitations.

Advanced Methodologies: Recent synthetic strategies include multicomponent reactions (MCRs), intramolecular cyclizations, and tandem reactions that allow for the construction of the core imidazo[1,2-a]pyrimidine (B1208166) structure with greater efficiency. rsc.org For instance, a one-pot, three-component reaction using a catalytic amount of molecular iodine in DMSO has been developed for synthesizing related pyrimidine-linked imidazopyridines. acs.org Another approach involves an electrochemical C–N formation/cyclization of ketones with 2-aminopyridines, which proceeds without external oxidants and uses a low-toxicity solvent. rsc.org Continuous flow synthesis using microreactors is also being explored to accelerate the production of these scaffolds, enabling facile scale-up which is highly advantageous for drug discovery. nih.gov

Sustainable "Green" Chemistry: There is a growing emphasis on "green" chemistry principles to reduce the environmental impact of chemical synthesis. This includes the use of water as a solvent, microwave irradiation to shorten reaction times, and the use of environmentally friendly catalysts like basic alumina (B75360) (Al2O3). mdpi.commdpi.comsemanticscholar.org For example, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with an Al2O3 catalyst under solvent-free conditions. mdpi.comsemanticscholar.org Gold nanoparticles have also been used as a catalyst in green solvents to produce imidazo[1,2-a]pyrimidines with high yields under mild conditions. mdpi.com These methods offer attractive alternatives to conventional synthesis by being more environmentally friendly and often more efficient. mdpi.commdpi.com

Comparison of Synthetic Methodologies for Imidazo[1,2-c]pyrimidine & Related Scaffolds
MethodologyKey FeaturesCatalyst/ReagentsConditionsAdvantagesReference
Microwave-Assisted SynthesisSolvent-free condensationBasic Alumina (Al2O3)Microwave irradiationEnvironmentally friendly, short reaction times, easy work-up mdpi.comsemanticscholar.org
Gold Nanoparticle CatalysisReaction in green solventSupported Gold NanoparticlesHeating in green solventMild conditions, high yields, environmentally friendly mdpi.com
Continuous Flow SynthesisAutomated microreactor systemVarious (e.g., Bromopyruvic acid)Continuous flowRapid, scalable, efficient for multistep reactions nih.gov
Electrochemical CyclizationIntermolecular C-N bond formationHydriodic acid (redox mediator)Undivided electrochemical cellNo external oxidants, high atom economy rsc.org

Chemoinformatic and Machine Learning Approaches in Novel Imidazo[1,2-c]pyrimidine Design

Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of novel bioactive compounds. These computational methods are being applied to the imidazo[1,2-c]pyrimidine scaffold to predict biological activities and optimize molecular properties.

Computational Modeling and Prediction: Techniques like Density Functional Theory (DFT) are used to compute the optimized geometry and electronic properties of imidazo[1,2-c]pyrimidine derivatives. researchgate.net These calculations provide insights into molecular orbitals, electrostatic potential, and other quantum chemical parameters that are crucial for understanding molecular behavior and reactivity. researchgate.netnih.govnih.gov For instance, DFT studies on an imidazo[1,2-a]pyrimidine-Schiff base derivative helped validate its structural assignment and provided a deeper understanding of its molecular nature. nih.gov

Predictive Modeling for Drug Discovery: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to assess the drug-like characteristics of new derivatives, with many imidazo[1,2-a]pyrimidines showing promising pharmacokinetic profiles. mdpi.comnih.gov Molecular docking studies are also widely used to predict the binding affinity and interaction of these compounds with specific biological targets. mdpi.comnih.gov One study combined these approaches to identify a novel imidazo[1,2-a]pyrimidine-Schiff base as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies based on pharmacophores are employed to develop predictive models for inhibitors of specific targets like VEGFR-2. researchgate.net

Chemoinformatic Tools in Imidazo[1,2-c]pyrimidine Research
TechniqueApplicationKey Findings/InsightsReference
Density Functional Theory (DFT)Structural and electronic property analysisValidation of molecular structure, calculation of molecular orbitals and electrostatic potential. researchgate.netnih.govnih.gov
Molecular DockingPrediction of binding affinity to biological targetsIdentified potential inhibitors for targets like ACE2, spike protein, and VEGFR-2. mdpi.comnih.gov
ADMET PredictionAssessment of drug-likeness and pharmacokineticsMany derivatives comply with Lipinski's rules and show good oral bioavailability profiles. mdpi.comnih.gov
3D-QSARDevelopment of predictive activity modelsCreated models to guide the design of potent VEGFR-2 inhibitors. researchgate.net

Exploration of Novel Molecular Targets and Biological Pathways Associated with the Scaffold

The imidazo[1,2-c]pyrimidine scaffold and its isosteres are recognized for their ability to interact with a variety of biological targets, making them a versatile framework for drug development. rsc.org Research is ongoing to identify new molecular targets and elucidate the biological pathways through which these compounds exert their effects.

Derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been investigated for a wide range of biological activities, targeting various proteins and pathways. nih.gov For example, they have been identified as inhibitors of kinases such as KSP and Aurora-A Kinase. dergipark.org.tr One study reported the development of imidazo[1,2-c]pyrimidine derivatives as potent inhibitors of the Syk family of kinases, including Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are crucial in B- and T-cell activation. nih.gov

Other identified targets for the broader imidazopyrimidine class include:

GABA-A Receptors: Imidazo[1,2-a]pyrimidines can act as functionally selective ligands for the GABAA receptor benzodiazepine (B76468) binding site. dergipark.org.tr 8-Fluoroimidazo[1,2-a]pyridine (B164112) has been explored as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in designing allosteric modulators for this receptor. nih.gov

AMPARs: Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, a target for epilepsy. nih.gov

Enzymes in Viral Replication: Certain derivatives have shown potential as inhibitors of targets related to viruses like HIV and hepatitis C. nih.gov

Cancer-Related Pathways: Imidazopyridine-containing compounds have shown anticancer activity by inhibiting key enzymes such as CDK, VEGFR, PI3K, and EGFR. researchgate.net

The structural versatility of the imidazo[1,2-c]pyrimidine core allows for modifications that can tune its selectivity and potency for these and other yet-to-be-discovered targets. rsc.org

Development of Chemical Probes and Tools for Mechanistic Biological Research

The inherent properties of heterocyclic scaffolds like imidazo[1,2-c]pyrimidine make them excellent candidates for development into chemical probes. These tools are crucial for studying biological systems, visualizing cellular components, and elucidating the mechanisms of action of therapeutic agents.

The fluorescent properties of the related imidazo[1,2-a]pyridine (B132010) scaffold are of particular interest. nih.gov These compounds can be engineered to act as fluorescent sensors for detecting metal ions or for bioimaging applications. nih.govtandfonline.com For example, a fluorescent sensor based on a fused imidazopyridine scaffold was designed to detect Fe³⁺ and Hg²⁺ ions with high sensitivity and selectivity, even within living HeLa cells. rsc.orgnih.gov The detection mechanism for Fe³⁺ was 'turn-on' fluorescence, while for Hg²⁺ it was 'turn-off'. rsc.org The limit of detection for this probe was as low as 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺. rsc.orgnih.gov

The development of such probes relies on understanding fluorescence mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govresearchgate.net By modifying the structure of the 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine core—for example, by introducing specific recognition moieties—it is theoretically possible to create tailored chemical probes. These probes could be used to track the compound's distribution within cells, identify its binding partners, or visualize specific biological pathways, thereby providing invaluable tools for mechanistic research.

Example of an Imidazopyridine-Based Fluorescent Probe
Probe ScaffoldTarget AnalyteDetection MechanismLimit of Detection (LOD)ApplicationReference
Fused Imidazo[1,2-a]pyridineFe³⁺'Turn-on' Fluorescence4.0 ppbAqueous media & HeLa cells rsc.orgnih.gov
Fused Imidazo[1,2-a]pyridineHg²⁺'Turn-off' Fluorescence1.0 ppbAqueous media & HeLa cells rsc.orgnih.gov

Multi-Omics Integration for Comprehensive Mechanistic Understanding of Compound Activity

To fully comprehend the biological impact of compounds like this compound, researchers are moving beyond single-endpoint assays towards a more holistic, systems-level approach. Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to achieve a comprehensive understanding of a compound's mechanism of action. nih.gov

This integrated approach allows researchers to connect genetic variations to metabolic changes, revealing how a compound might influence entire biological pathways. patsnap.com For instance, by exposing a biological system (like a cell culture or organism) to the compound and then analyzing the resulting changes across multiple omics layers, a detailed picture of its effects can be constructed. Proteomics and metabolomics, in particular, are powerful platforms for understanding the biochemical alterations that occur in response to a chemical trigger. nih.gov

By integrating these datasets, researchers can:

Identify the full spectrum of proteins and metabolites whose levels or activities are altered by the compound.

Construct molecular networks to map the compound's influence on various signaling and metabolic pathways.

Uncover novel or unexpected biological targets and off-target effects.

Generate robust mechanistic hypotheses that can be further tested experimentally.

While specific multi-omics studies on this compound are not yet prevalent in the literature, this approach represents a clear future direction for the field. It holds the promise of moving beyond a simple "one-drug, one-target" model to a more nuanced and complete understanding of how these versatile heterocyclic compounds function within a complex biological system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of halogenated imidazo[1,2-c]pyrimidines often involves bromination/chlorination of precursor scaffolds. For example, bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere has been reported for analogous compounds, achieving regioselectivity at specific positions . Flow synthesis techniques can enhance efficiency and safety, as demonstrated for pyrrolo[1,2-c]pyrimidines, where continuous flow reactors enabled in situ generation of intermediates (e.g., ethyl isocyanoacetate) and minimized hazardous byproduct accumulation . Optimization should focus on solvent choice (e.g., DCM for solubility), temperature control (e.g., 85°C for cyclization), and stoichiometric ratios (e.g., 6 equivalents of amine for nucleophilic substitution).

Q. How can researchers overcome challenges in characterizing this compound using spectroscopic techniques?

  • Methodological Answer : Structural elucidation of halogenated heterocycles often requires complementary techniques. While 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR may lack resolution due to overlapping signals in polycyclic systems, single-crystal X-ray diffraction is critical for unambiguous assignment, as shown for pyrrolo[1,2-c]pyrimidine derivatives . For example, X-ray crystallography confirmed the regioselectivity of halogenation at the C5/C7 positions in related scaffolds . Additionally, DFT-based Fukui function analysis (e.g., dual descriptor maps) can predict nucleophilic/electrophilic sites, aiding in interpreting reactivity patterns .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound at the C5 versus C7 positions?

  • Methodological Answer : Regioselectivity in imidazo[1,2-c]pyrimidines is governed by kinetic vs. thermodynamic control. Kinetic preference for C7 functionalization arises from enhanced delocalization into the adjacent ring, while C5 substitution yields thermodynamically stable products . For instance, SEAr (Substitutive Electrophilic Aromatic) reactions on pyrrolo[1,2-c]pyrimidines showed C7 as the most reactive site, but C5 products dominated under prolonged reaction times . Directing groups (e.g., sulfonyl or methyl) or pH modulation (acidic vs. basic conditions) can bias reactivity. DFT studies (e.g., Fukui indices) and kinetic profiling are essential for rational design .

Q. What is the mechanistic basis of the 'halogen dance' phenomenon observed during the functionalization of imidazo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : The "halogen dance" involves migration of halogens between positions under specific conditions. For example, in pyrrolo[1,2-c]pyrimidines, bromine at C7 can undergo a [1,3]-shift to C5 under acidic conditions due to weak bond dissociation energies and stabilization via resonance . This mechanism, proposed via intermediate formation of a chloronium ion, enables access to otherwise inaccessible regioisomers. Mechanistic validation requires isotopic labeling, in situ 19F^{19}\text{F}-NMR monitoring, or computational trajectory analysis .

Q. How can the biological activity of this compound derivatives be systematically evaluated in kinase inhibition assays?

  • Methodological Answer : Derivatives of imidazo[1,2-c]pyrimidine have shown promise as kinase inhibitors (e.g., FAK, Tyrosine Kinase). Biological evaluation involves:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant kinases (e.g., FAK inhibition in the 108^{-8}–109^{-9} M range) .
  • Selectivity Profiling : Test against kinase panels (e.g., 26 kinases) to identify off-target effects .
  • Cytotoxicity Screening : Use cell lines (e.g., HK2 normal cells) to assess therapeutic windows .
    Structural modifications (e.g., 2,7-disubstitution) and docking studies (PDB structures) guide SAR (Structure-Activity Relationship) optimization .

Key Data and Trends from Literature

  • Regioselectivity : C7 functionalization is kinetically favored, but C5 substitution dominates thermodynamically (DFT Fukui indices: C7 = 0.76, C5 = −1.39) .
  • Flow Synthesis : Achieved 85% yield for pyrrolo[1,2-c]pyrimidines with >95% purity via optimized flow reactors .
  • Biological Activity : 2,7-Disubstituted derivatives exhibit nanomolar IC50_{50} values in kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.